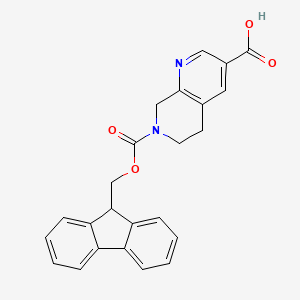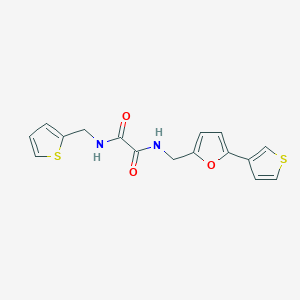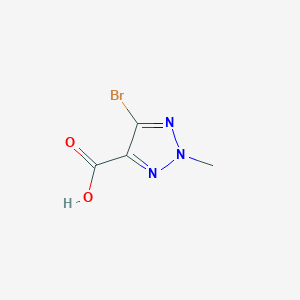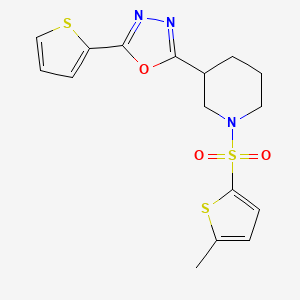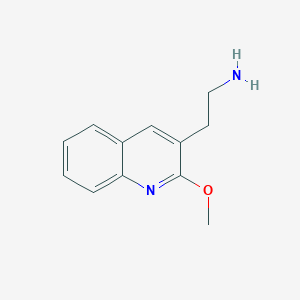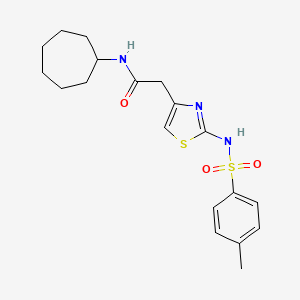
N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . The starting materials could include a thiazole derivative and an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached sulfonamide and acetamide groups .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. They can act as antibacterial , antifungal , and antiviral agents. The presence of the thiazole ring can disrupt microbial cell wall synthesis or interfere with essential enzymes within the pathogens, leading to their inhibition or death .
Anticancer Activity
The structural complexity of thiazole compounds allows them to interact with various biological targets, making them potential candidates for anticancer drugs. They can inhibit tumor growth by interfering with cell division or inducing apoptosis in cancer cells. Some thiazole derivatives have shown promising results in preclinical studies for their cytotoxic effects on human tumor cell lines .
Drug Discovery
Due to their diverse biological activities, thiazole derivatives are valuable scaffolds in drug discovery. They are used to develop new therapeutic agents for a range of diseases, including cardiovascular disorders, diabetes, and neurological conditions. The compound could be a precursor or a lead compound in the synthesis of new drugs .
Polymer Synthesis
Thiazole derivatives can be used as monomers or cross-linking agents in polymer synthesis. They can impart specific properties to polymers, such as thermal stability, electrical conductivity, and resistance to degradation, which are beneficial in material science applications.
Material Science
The unique electronic properties of thiazole rings make them suitable for use in the development of advanced materials. They can be incorporated into organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. These materials have applications in electronics and renewable energy technologies.
Neuroprotective Agents
Thiazole derivatives have shown neuroprotective effects in various studies. They can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. This is achieved through their antioxidant properties or by modulating neurotransmitter systems .
Direcciones Futuras
Propiedades
IUPAC Name |
N-cycloheptyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-14-8-10-17(11-9-14)27(24,25)22-19-21-16(13-26-19)12-18(23)20-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMWAIERARQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)


![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)
![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)
